
1-(4-Iodothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H5IOS and a molecular weight of 252.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of an iodine atom at the 4-position of the thiophene ring and an ethanone group at the 2-position makes this compound unique and valuable in various chemical applications .
Preparation Methods
1-(4-Iodothiophen-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 3-iodothiophene with acetic anhydride . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(4-Iodothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
1-(4-Iodothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 1-(4-Iodothiophen-2-yl)ethanone depends on its application. In chemical reactions, the iodine atom and ethanone group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved vary based on the specific reaction or application .
Comparison with Similar Compounds
1-(4-Iodothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorothiophen-2-yl)ethanone: This compound has a chlorine atom instead of iodine, which affects its reactivity and applications.
1-(3-Iodothiophen-2-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C6H5IOS |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
1-(4-iodothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H5IOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 |
InChI Key |
CXOGTPPMROFYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)
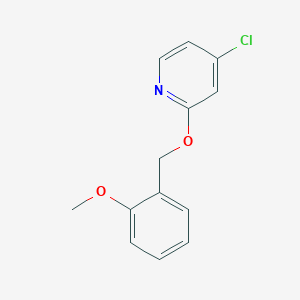

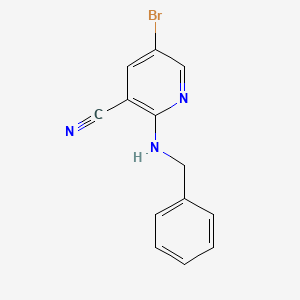

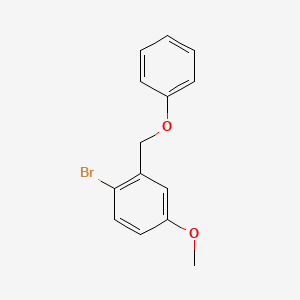
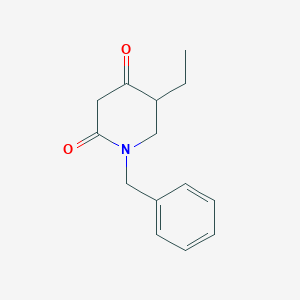

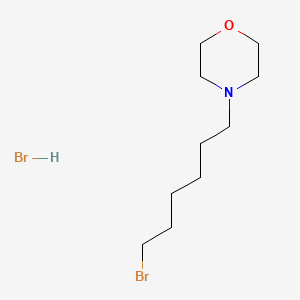
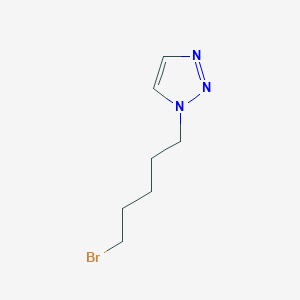
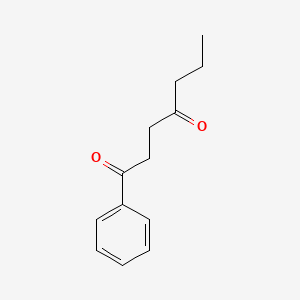

![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
